An In-depth Technical Guide to 1-Pyridin-4-ylmethyl-piperidin-3-ol
An In-depth Technical Guide to 1-Pyridin-4-ylmethyl-piperidin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the fundamental properties of the heterocyclic compound 1-Pyridin-4-ylmethyl-piperidin-3-ol. Designed for professionals in chemical research and drug development, this document synthesizes available data to offer insights into its chemical identity, structural characteristics, and potential areas of application.
Introduction and Chemical Identity
1-Pyridin-4-ylmethyl-piperidin-3-ol is a bifunctional organic molecule incorporating both a pyridine and a piperidine ring system. The piperidine moiety, a saturated six-membered heterocycle containing nitrogen, is a common scaffold in many pharmaceuticals due to its favorable pharmacokinetic properties. The linkage to a pyridine ring via a methylene bridge introduces aromaticity and a potential site for hydrogen bonding and metal coordination, suggesting a wide range of possible biological and chemical activities.
The strategic placement of a hydroxyl group on the 3-position of the piperidine ring introduces a chiral center and a site for further chemical modification, making it a versatile building block in medicinal chemistry.
Table 1: Compound Identification
| Identifier | Value | Source |
| IUPAC Name | 1-(pyridin-4-ylmethyl)piperidin-3-ol | N/A |
| CAS Number | 939986-41-1 | N/A |
| Molecular Formula | C₁₁H₁₆N₂O | N/A |
| Molecular Weight | 192.26 g/mol | N/A |
| Canonical SMILES | C1C(CN(C1)CC2=CC=NC=C2)O | N/A |
Physicochemical and Predicted Properties
While experimental data for 1-Pyridin-4-ylmethyl-piperidin-3-ol is not extensively published, its properties can be inferred from its constituent parts—the piperidine and pyridine rings—and computational models.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Notes |
| pKa | ~8.5-9.5 (piperidine N), ~5.0-5.5 (pyridine N) | The piperidine nitrogen is expected to be more basic than the pyridine nitrogen. |
| LogP | ~1.0 - 1.5 | Indicates moderate lipophilicity, suggesting potential for good oral bioavailability. |
| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO). Likely to form a soluble hydrochloride salt in aqueous media. | The hydroxyl group and nitrogen atoms contribute to its polarity. |
| Melting Point | Expected to be a solid at room temperature. | Similar structures are crystalline solids. |
| Boiling Point | > 300 °C (Predicted) | High boiling point is expected due to its molecular weight and polar functional groups. |
Synthesis and Purification
Proposed Synthetic Workflow
The logical pathway for the synthesis of this compound would be a two-step process: formation of an intermediate iminium ion followed by its reduction.
Caption: Proposed synthesis workflow for 1-Pyridin-4-ylmethyl-piperidin-3-ol.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on standard reductive amination procedures and should be optimized for this specific transformation.
Step 1: Reaction Setup
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To a solution of 3-hydroxypiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1-0.5 M), add pyridine-4-carboxaldehyde (1.0-1.2 eq).
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Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate iminium ion. The progress can be monitored by Thin Layer Chromatography (TLC).
Step 2: Reduction
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Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq), portion-wise to the reaction mixture. This reagent is preferred for its mildness and selectivity.
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Continue stirring at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC analysis.
Step 3: Work-up and Purification
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Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
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Separate the organic layer, and extract the aqueous layer with DCM (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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The crude product can be purified by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane, to yield the pure 1-Pyridin-4-ylmethyl-piperidin-3-ol.
Spectroscopic Characterization (Predicted)
The structural features of 1-Pyridin-4-ylmethyl-piperidin-3-ol would give rise to a distinct spectroscopic signature.
Table 3: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Pyridine Protons: Two sets of doublets in the aromatic region (δ 8.5-8.6 and 7.2-7.3 ppm).- Methylene Bridge (-CH₂-): A singlet around δ 3.5-3.6 ppm.- Piperidine Protons: A complex series of multiplets in the aliphatic region (δ 1.5-3.0 ppm).- CH-OH Proton: A multiplet around δ 3.6-3.8 ppm.- OH Proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent. |
| ¹³C NMR | - Pyridine Carbons: Signals in the aromatic region (δ ~120-150 ppm).- Methylene Bridge Carbon: A signal around δ 60-65 ppm.- Piperidine Carbons: Signals in the aliphatic region (δ ~20-60 ppm).- CH-OH Carbon: A signal around δ 65-70 ppm. |
| Mass Spec. | - (M+H)⁺: Expected at m/z 193.13. |
| IR | - O-H Stretch: A broad band around 3300-3400 cm⁻¹.- C-H Stretch (aromatic): Peaks just above 3000 cm⁻¹.- C-H Stretch (aliphatic): Peaks just below 3000 cm⁻¹.- C=N and C=C Stretch (pyridine): Bands in the 1600-1400 cm⁻¹ region. |
Pharmacological and Toxicological Profile (Inferred)
While no specific pharmacological data for 1-Pyridin-4-ylmethyl-piperidin-3-ol has been found, its structural motifs are present in numerous biologically active compounds. The piperidine ring is a key component in many central nervous system (CNS) active drugs. The pyridinylmethyl moiety is also found in compounds targeting a variety of receptors.
Potential Therapeutic Areas
Based on its structure, this compound could be explored for its activity in the following areas:
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Neuroscience: As a potential ligand for nicotinic acetylcholine receptors, dopamine transporters, or serotonin receptors.
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Oncology: The piperidine scaffold is found in some kinase inhibitors.
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Infectious Diseases: Certain substituted piperidines have shown antimicrobial or antiviral properties.
Safety and Handling
No specific toxicology data is available for this compound. However, based on related structures, the following precautions should be taken:
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Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Toxicity: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the eyes, skin, and respiratory tract.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Caption: Logical relationship of compound properties and recommended research actions.
Conclusion
1-Pyridin-4-ylmethyl-piperidin-3-ol is a compound with significant potential as a building block in drug discovery and development. Its combination of a piperidine scaffold, a pyridine ring, and a hydroxyl group offers multiple avenues for chemical modification and biological interaction. While experimental data is currently limited, this guide provides a foundational understanding based on established chemical principles and data from related molecules. Further experimental validation of its synthesis, properties, and biological activity is warranted to fully explore its potential.
References
Note: Due to the limited availability of specific literature for 1-Pyridin-4-ylmethyl-piperidin-3-ol, this reference list includes sources for related compounds and general synthetic methodologies.
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PubChem Compound Summary for CID 3844105, 1-(Pyridin-3-ylmethyl)piperidin-3-ol. National Center for Biotechnology Information. (n.d.). Retrieved from [Link]
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MySkinRecipes. (n.d.). 1-Pyridin-3-ylmethyl-piperidin-4-ol dihydrochloride. Retrieved from [Link]
- Google Patents. (2018). PROCESS FOR PREPARING A PIPERIDIN-4-ONE. EP 3666757 A1.
- Google Patents. (2015). Method for preparing 3-mehtyl-1-phenethyl piperidine-4-ketone or 1-phenethyl piperidine-4-ketone. CN105111136A.
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Desai, N. C., et al. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5-disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences, 126(4), 1055–1062. Retrieved from [Link]
- Google Patents. (2020). 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives. WO2021013864A1.

